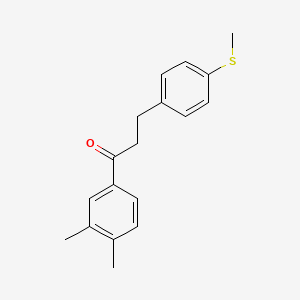

3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Description

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUXCQQINHGJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644382 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-33-4 | |

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route

-

- Aromatic substrate: 3,4-dimethylbenzene (or a derivative thereof)

- Acyl chloride: 4-thiomethylbenzoyl chloride (prepared from 4-thiomethylbenzoic acid via chlorination)

Catalyst: Aluminum chloride (AlCl3), a strong Lewis acid

Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2) to maintain an inert environment

-

- Temperature: Maintained at 0–5°C initially to control exothermicity, then allowed to warm to room temperature for completion

- Atmosphere: Inert nitrogen or argon atmosphere to prevent moisture interference

- Stoichiometry: Molar ratio of acyl chloride to aromatic substrate is typically 1:1.1 to 1:1.2 to ensure complete acylation without overreaction

-

- The acyl chloride is slowly added to a stirred solution of the aromatic substrate and AlCl3 under inert atmosphere.

- The mixture is stirred at low temperature to control side reactions such as polyacylation or polymerization.

- After reaction completion (monitored by TLC or GC), the mixture is quenched with ice-cold dilute acid (e.g., HCl) to decompose the complex.

- The organic layer is separated, washed, dried, and purified by recrystallization or column chromatography.

Alternative Synthetic Considerations

Use of Protecting Groups: For the thiomethyl group, protection may be necessary if sensitive to harsh Lewis acid conditions. However, literature indicates direct Friedel-Crafts acylation is feasible without protection due to the relative stability of the thiomethyl group under controlled conditions.

Continuous Flow Synthesis: Industrial-scale synthesis may employ continuous flow reactors to enhance heat transfer and mixing, improving yield and reproducibility.

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Low temperature minimizes side reactions |

| Catalyst Amount | 1.1 equivalents of AlCl3 | Ensures complete activation of acyl chloride |

| Solvent | Anhydrous CH2Cl2 or CS2 | Prevents hydrolysis, maintains catalyst activity |

| Molar Ratio (Acyl chloride:substrate) | 1:1.1 to 1:1.2 | Prevents over-acylation, maximizes yield |

| Reaction Time | 2–6 hours | Sufficient for completion without degradation |

Typical yields reported for analogous compounds using this route range from 70% to 85%, depending on purity of reagents and control of reaction parameters.

-

- ^1H NMR confirms aromatic proton environments and methyl substituents.

- Thiomethyl protons typically appear as a singlet near δ 2.3-2.5 ppm.

- Carbonyl carbon observed in ^13C NMR near δ 195-200 ppm.

-

- Molecular ion peak consistent with molecular weight (~284.4 g/mol for the thiomethyl derivative).

- Fragmentation patterns support the presence of thiomethyl and methyl substituents.

-

- HPLC or GC used to assess purity (>95% purity achievable).

- Retention times compared with standards for confirmation.

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Acyl Chloride Preparation | Chlorination of 4-thiomethylbenzoic acid | SOCl2 or PCl5, anhydrous conditions | Formation of 4-thiomethylbenzoyl chloride |

| Friedel-Crafts Acylation | Reaction of 3,4-dimethylbenzene with acyl chloride | AlCl3 catalyst, anhydrous solvent, 0–5°C | Formation of 3',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone |

| Work-up | Quenching with dilute acid, extraction, drying | Ice-cold HCl, organic solvents | Isolation of crude product |

| Purification | Recrystallization or column chromatography | Silica gel, suitable eluent | Pure target compound |

- The thiomethyl substituent at the para position is stable under Friedel-Crafts conditions if moisture is rigorously excluded.

- Electron-donating methyl groups at 3' and 4' positions enhance the reactivity of the aromatic ring towards electrophilic substitution, facilitating acylation.

- Side reactions such as polyacylation or polymerization can be minimized by temperature control and slow addition of reagents.

- Continuous flow synthesis offers advantages in scalability and reproducibility, though detailed protocols remain proprietary or under development.

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propiophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.

Substitution: HNO3 for nitration, Br2 for bromination, sulfuric acid (H2SO4) as catalyst, controlled temperature.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or bromo derivatives on the aromatic rings.

Applications De Recherche Scientifique

Organic Synthesis

3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : The thiomethyl group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution : The aromatic ring can undergo nitration, sulfonation, or halogenation under appropriate conditions.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies show that the compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.

- Anticancer Potential : Investigations reveal that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, treatment of human cancer cell lines demonstrated a dose-dependent reduction in cell viability.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, suggesting therapeutic benefits in treating inflammatory diseases.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a notable study investigating the anticancer effects of this compound, researchers treated various human cancer cell lines with different concentrations. Results indicated a significant reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The propiophenone core may also interact with specific proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s key structural features include:

- 3',4'-Dimethyl substituents : Influence steric hindrance and electronic modulation of the aromatic ring.

Table 1: Structural Comparison of Propiophenone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone | Cl (2'), F (4'), SCH₃ (4) | C₁₆H₁₄ClFOS | 308.8 | 898781-65-2 | Halogenated; sulfur-containing |

| 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone | Cl (2',3'), SCH₃ (4) | C₁₆H₁₃Cl₂OS | 324.2 | 898781-67-4 | Dichloro; higher molecular weight |

| 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | OCH₃ (4), F (3',4',5') | C₁₆H₁₃F₃O₂ | 294.27 | 898776-46-0 | Methoxy and trifluoro substituents |

| 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone | CH₃ (2',3', 2) | C₁₈H₂₀O | 252.36 | 898789-50-9 | Multiple methyl groups; no sulfur |

Physicochemical Properties

- Molecular Weight and Polarity: The thiomethyl group increases molecular weight (e.g., 308.8 g/mol for 4'-chloro-2'-fluoro analog ) compared to non-sulfur derivatives (e.g., 252.36 g/mol for 2',3'-dimethyl analog ).

- Solubility and Stability : Halogenated derivatives (e.g., dichloro or trifluoro) likely exhibit lower solubility in polar solvents due to increased hydrophobicity, while methoxy groups enhance polarity .

Research Implications

- Drug Development: Thiomethyl and halogenated propiophenones serve as intermediates for bioactive molecules. For example, trifluoromethyl groups enhance metabolic stability in pharmaceuticals .

- Material Science: Sulfur-containing propiophenones may act as ligands in catalysis or precursors for conductive polymers.

Activité Biologique

3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (DMTMP) is an organic compound with the molecular formula C₁₈H₂₀OS and a molecular weight of 284.42 g/mol. It features a propiophenone structure characterized by a phenyl group substituted with a thiomethyl group at the para position and two methyl groups at the 3' and 4' positions of the aromatic ring. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

The structural formula of DMTMP is as follows:

Antimicrobial Activity

Research indicates that DMTMP and its derivatives exhibit antimicrobial properties against various bacterial strains. Preliminary studies suggest that compounds in this class can effectively inhibit the growth of certain pathogens, making them potential candidates for developing new antimicrobial agents.

Antioxidant Activity

DMTMP has also shown antioxidant activity , which is crucial for protecting cells from oxidative stress and related diseases. The presence of thiomethyl groups in its structure may contribute to this activity by scavenging free radicals and reducing oxidative damage.

The biological activity of DMTMP is believed to stem from its ability to interact with specific proteins involved in metabolic pathways. Interaction studies have indicated a binding affinity with various biological targets, including enzymes and receptors, which may influence their activity and lead to therapeutic effects.

Study on Antimicrobial Effects

A study investigating the antimicrobial effects of DMTMP derivatives revealed that certain modifications in the structure significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The results suggested that the para-thiomethyl substitution plays a critical role in enhancing antimicrobial activity.

Antioxidant Evaluation

In another study, DMTMP was evaluated for its antioxidant capacity using various assays, including DPPH radical scavenging and FRAP assays. The results indicated that DMTMP exhibited significant antioxidant activity comparable to known antioxidants, suggesting its potential use in formulations aimed at combating oxidative stress-related conditions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to DMTMP along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C₁₈H₂₀OS | Different methyl substitution pattern |

| 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | C₁₈H₂₀OS | Thiomethyl group at the ortho position |

| 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C₁₈H₂₀OS | Methyl groups at different positions |

Uniqueness : The unique aspect of DMTMP lies in its specific methyl substitutions and the para-positioned thiomethyl group, which may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, and how can intermediates be optimized?

- Methodology : A multi-step synthesis approach is typical for substituted propiophenones. For example, Friedel-Crafts acylation can introduce the propiophenone backbone, followed by regioselective methylation and thiomethylation. Electrophilic substitution using methyl chloride or dimethyl sulfate under controlled pH (e.g., H₂SO₄ catalysis) can achieve 3',4'-dimethylation . The thiomethyl group can be introduced via nucleophilic aromatic substitution (e.g., using NaSMe in DMF) at the para position . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers .

- Optimization : Monitor reaction progress with TLC and adjust stoichiometry of methylating agents to avoid over-substitution. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiomethyl group .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Techniques :

- GC-MS : For volatile derivatives (e.g., silylated samples), use non-polar columns (e.g., DB-1) with temperature ramping (70–300°C at 3°C/min) to resolve substituent effects on retention indices .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methyl (δ 2.1–2.3 ppm), thiomethyl (δ 2.5–2.7 ppm), and aromatic protons. NOESY can confirm substituent positions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How do electronic effects of the thiomethyl group influence reactivity compared to methoxy or methyl substituents?

- Analysis : The thiomethyl (–SMe) group is a stronger electron donor via resonance than methyl (–Me) or methoxy (–OMe), altering electrophilic substitution patterns. For example, in nitration reactions, –SMe directs incoming NO₂⁺ to the ortho/para positions more effectively than –OMe. DFT calculations (B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactivity .

- Experimental Validation : Compare reaction rates and regioselectivity in halogenation or sulfonation reactions across analogs (e.g., 3',4'-dimethyl vs. 3',4'-dimethoxy derivatives) .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Troubleshooting :

- Solvent Effects : Ensure consistency in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic protons by ±0.3 ppm) .

- Impurity Interference : Use HSQC/HMBC to distinguish target signals from byproducts (e.g., oxidation of –SMe to –SO₂Me) .

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., hindered rotation of bulky substituents) .

Q. What computational strategies are suitable for modeling the steric and electronic effects of 3',4'-dimethyl and thiomethyl groups?

- Approach :

- Molecular Dynamics (MD) : Simulate steric hindrance in solution (e.g., using OPLS-AA force fields) to predict solubility and aggregation tendencies .

- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to calculate substituent effects on bond angles, dipole moments, and HOMO-LUMO gaps .

Methodological Notes

- Safety : Store thiomethyl-containing compounds under inert gas to prevent oxidation. Waste must be treated with oxidizing agents (e.g., H₂O₂) before disposal to neutralize sulfur byproducts .

- Data Reproducibility : Report detailed reaction conditions (e.g., equivalents of reagents, temperature ramps) and instrument parameters (e.g., GC column type, NMR frequency) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.